
1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, the quinoline is substituted at the 1-position with a 2-bromoethyl group and it’s a tetrahydroquinoline indicating the presence of four additional hydrogen atoms, suggesting the compound is not fully aromatic but partially saturated .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar, followed by the introduction of the 2-bromoethyl group .Molecular Structure Analysis
The molecular structure would consist of a partially saturated quinoline ring with a 2-bromoethyl group attached at the 1-position. The bromine atom would make the molecule polar and could be involved in halogen bonding interactions .Chemical Reactions Analysis
As for reactivity, the bromine atom on the ethyl side chain would be expected to be quite reactive and could undergo nucleophilic substitution reactions. The quinoline ring might also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Generally, we could expect it to be a solid under normal conditions, and its polarity would suggest it might be soluble in polar solvents .科学的研究の応用
Synthesis and Derivative Production
1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is utilized in the synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) describe the synthesis of several quinoline derivatives, emphasizing the efficiency and selectivity of the process (Şahin et al., 2008). Zemtsova et al. (2015) also investigated the bromination of tetrahydroquinoline derivatives, leading to the formation of di- and tribromo derivatives (Zemtsova et al., 2015).
Catalysis in Organic Synthesis
The compound is also pivotal in catalysis for organic synthesis. Vieira and Alper (2007) discuss a rhodium(I)-catalyzed hydroaminomethylation process to produce tetrahydroquinolines, highlighting its chemo- and regioselectivity (Vieira & Alper, 2007).
Novel Compounds and Reaction Methodologies
Tummatorn et al. (2015) achieved regioselective synthesis of bromoquinoline derivatives, demonstrating the versatility of tetrahydroquinoline compounds in creating novel structures (Tummatorn et al., 2015). Croce et al. (2006) synthesized 2-hydroxy tetrahydroquinoline derivatives via a cyclocondensation reaction, further expanding the scope of chemical behavior of such compounds (Croce et al., 2006).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, the synthesis of tetrahydroquinolines is essential. Wang et al. (2009) highlighted their importance in pharmaceutical synthesis, particularly in producing optically pure tetrahydroquinolines for alkaloids and antibiotics (Wang et al., 2009).
Advanced Material Development
Tetrahydroquinolines are also investigated for their potential in advanced material development. Malinauskas et al. (2009) studied a compound based on tetrahydroquinoline for emissive material applications, indicating the compound's versatility beyond pharmaceutical uses (Malinauskas et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoethyl)-3,4-dihydro-2H-quinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVESHCXBPCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2430935.png)
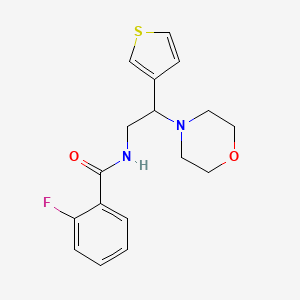
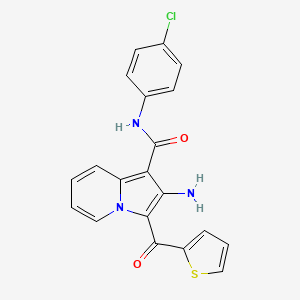
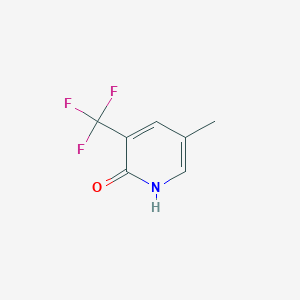
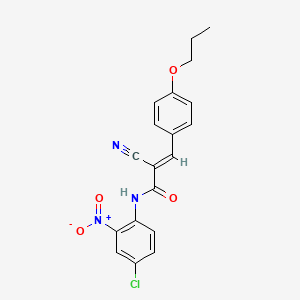
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2430943.png)
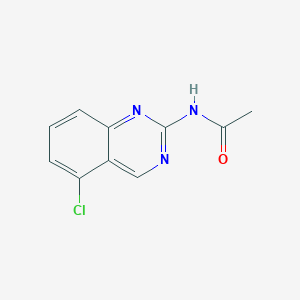
![8-ethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)
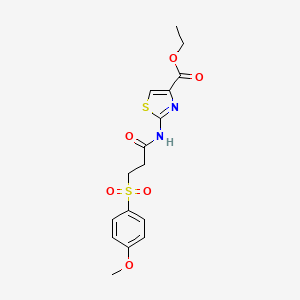
![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)



![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)